molecular formula C16H20N4O B2819841 3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one CAS No. 2379949-91-2

3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one

Cat. No. B2819841
CAS RN: 2379949-91-2
M. Wt: 284.363
InChI Key: QTVVSDDOQPWTIM-UHFFFAOYSA-N
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Description

“3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” is a complex organic compound. It contains a benzimidazole moiety, which is a type of organic compound that has been found to have diverse pharmacological activities . The benzimidazole moiety is an integral part of the structure of vitamin B12 and has been found to be beneficial in the treatment of parasitic diseases .


Synthesis Analysis

The synthesis of benzimidazole usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular formula of “3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” is C17H19F3N4O. The molecule contains a benzimidazole ring, an azetidine ring, and a piperidinone ring .


Chemical Reactions Analysis

The benzimidazole moiety in the molecule can undergo various chemical reactions. Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway usually involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .

Scientific Research Applications

properties

IUPAC Name

3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-18-13-5-2-3-6-14(13)20(11)12-9-19(10-12)15-7-4-8-17-16(15)21/h2-3,5-6,12,15H,4,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVVSDDOQPWTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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